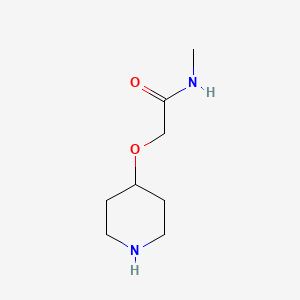

N-Methyl-2-(piperidin-4-yloxy)acetamide

Description

N-Methyl-2-(piperidin-4-yloxy)acetamide (CAS: 912761-44-5) is a piperidine-containing acetamide derivative with the molecular formula C₈H₁₆N₂O₂ . Structurally, it features a methyl-substituted acetamide backbone linked to a piperidin-4-yloxy group. Piperidine derivatives are widely explored in medicinal chemistry due to their ability to modulate biological targets such as neurotransmitter receptors, enzymes, and ion channels . Acetamide derivatives, in particular, are recognized for their antibacterial properties , though their pharmacological applications extend to antiviral, anticancer, and neurological pathways depending on substituent modifications .

Propriétés

IUPAC Name |

N-methyl-2-piperidin-4-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9-8(11)6-12-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKWJMNQCDJJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592922 | |

| Record name | N-Methyl-2-[(piperidin-4-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-44-5 | |

| Record name | N-Methyl-2-[(piperidin-4-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of N-Methyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of piperidine derivatives with acetamide. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products . Industrial production methods often focus on optimizing yield and purity through various catalytic and non-catalytic processes.

Analyse Des Réactions Chimiques

N-Methyl-2-(piperidin-4-yloxy)acetamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using various nucleophiles under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Applications De Recherche Scientifique

N-Methyl-2-(piperidin-4-yloxy)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-Methyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following table highlights structural analogues of N-Methyl-2-(piperidin-4-yloxy)acetamide and their distinguishing features:

Antibacterial Activity

- Acetamide derivatives with piperidine or heterocyclic substituents exhibit broad-spectrum antibacterial action. For example, synthesized compounds in showed MIC values >6.25 μg/mL against bacterial isolates .

Neurological Targets

- BM-5 () demonstrates dual muscarinic activity, enhancing acetylcholine release while acting as a postsynaptic agonist. This contrasts with this compound, which lacks reported neurological data but shares structural motifs (piperidine, acetamide) that could interact with cholinergic systems .

Antiviral and Chemokine Receptor Activity

Structure-Activity Relationship (SAR) Insights

- Substituent Effects: N-Alkylation: N,N-Dimethylation () may enhance lipophilicity and blood-brain barrier penetration compared to mono-methylated analogues. Heteroaromatic Moieties: Pyrimidine () or triazinoindole () substituents improve target specificity, likely through π-π stacking or hydrogen bonding with enzymes/receptors. Sulfonyl and Sulfonylphenyl Groups: These electron-withdrawing groups enhance binding to chemokine receptors (e.g., CCR5) or viral proteases .

Activité Biologique

N-Methyl-2-(piperidin-4-yloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a methoxy group. The molecular formula is CHNO, with a molecular weight of approximately 196.26 g/mol. Its structural characteristics enable interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that the compound may modulate neurotransmitter regulation and influence signal transduction pathways, which are crucial for various physiological processes.

Potential Mechanisms Include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Modulation : It could act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary findings indicate that it may inhibit viral replication through mechanisms that are yet to be fully elucidated.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Studies : A study conducted on the compound's efficacy against common pathogens demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial activity.

- Antiviral Activity : Another study explored its effects on viral cell lines, revealing a dose-dependent reduction in viral load, further supporting its potential as an antiviral agent.

- Cytotoxicity Assessments : Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicated low toxicity levels in non-target cells, suggesting a favorable therapeutic index.

Table 1: Antimicrobial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 16 µg/mL | 20 |

| Pseudomonas aeruginosa | 64 µg/mL | 10 |

Table 2: Cytotoxicity Profile

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 50 | >10 |

| Vero | 45 | >10 |

| MCF7 | 30 | >15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.